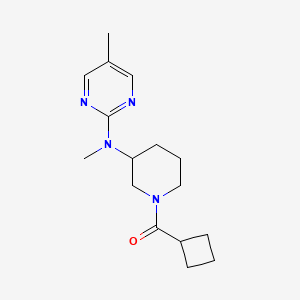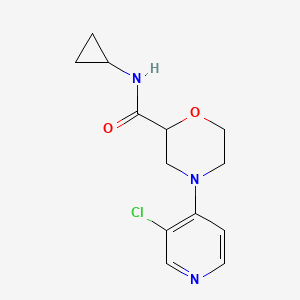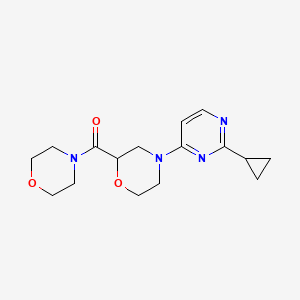![molecular formula C17H22N4O2 B12263046 4,6-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12263046.png)
4,6-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diméthyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile est un composé organique complexe qui présente un cycle pyridine substitué par des groupes diméthyle, un groupe pyrrolidine-1-carbonyle et un groupe morpholin-4-yle. Ce composé est d'un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la découverte de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4,6-Diméthyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile implique généralement plusieurs étapes, en commençant par des précurseurs facilement disponiblesLes conditions de réaction impliquent souvent l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants comme le diméthylformamide (DMF) pour faciliter les réactions .
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des voies de synthèse optimisées pour maximiser le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisées pour assurer une production cohérente. Les conditions de réaction seraient soigneusement contrôlées pour minimiser les réactions secondaires et les impuretés .
Analyse Des Réactions Chimiques
Types de réactions
4,6-Diméthyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels supplémentaires.
Réduction: Des réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium pour réduire des groupes fonctionnels spécifiques.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Hydrogène gazeux avec un catalyseur au palladium.
Substitution: Hydrure de sodium dans le DMF pour la substitution nucléophile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la pyridine avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut conduire à la formation de composés partiellement ou totalement réduits .
Applications de la recherche scientifique
4,6-Diméthyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie: Investigué pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine: Exploré comme candidat médicament potentiel pour diverses maladies en raison de sa structure unique et de son activité biologique.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 4,6-Diméthyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à des effets thérapeutiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte biologique .
Applications De Recherche Scientifique
4,6-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Composés similaires
4,4'-Diméthyl-2,2'-dipyridyle: Un composé apparenté avec des caractéristiques structurales similaires mais des activités biologiques différentes.
2-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine: Un autre dérivé de la pyridine avec des propriétés chimiques distinctes.
Unicité
4,6-Diméthyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique spécifique et une activité biologique. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C17H22N4O2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4,6-dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H22N4O2/c1-12-9-13(2)19-16(14(12)10-18)21-7-8-23-15(11-21)17(22)20-5-3-4-6-20/h9,15H,3-8,11H2,1-2H3 |
Clé InChI |
PSVSHLHCLOZVIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1C#N)N2CCOC(C2)C(=O)N3CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12262965.png)
![2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12262967.png)

![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12262975.png)
![3-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12262989.png)
![4-(1-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-3-carbonyl)morpholine](/img/structure/B12262993.png)

![1-(4-{4-[Methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B12263008.png)
![4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12263015.png)
![4-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12263031.png)
![2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-6-methylpyridine-3-carbonitrile](/img/structure/B12263032.png)
![4-[2-(4-{[3-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12263033.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12263038.png)

